molecular formula C23H23N3O5S B2832176 N-(2-(5-(4-ethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 923122-19-4

N-(2-(5-(4-ethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2832176
CAS No.: 923122-19-4
M. Wt: 453.51
InChI Key: DEBBYKOWHJJVBI-UHFFFAOYSA-N
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Description

N-(2-(5-(4-ethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(4-ethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved through the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring is introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Coupling with the Phenyl Ring: The intermediate product is then coupled with a phenyl derivative through a Suzuki or Heck coupling reaction, using palladium catalysts.

    Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the carbonyl group in the furan ring, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or nucleophile-substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medicinally, N-(2-(5-(4-ethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, depending on its interaction with biological pathways.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its diverse functional groups.

Mechanism of Action

The mechanism of action of N-(2-(5-(4-ethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide group can mimic natural substrates of enzymes, potentially inhibiting their activity. The aromatic rings and heterocycles may facilitate binding to specific receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-(4-methoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
  • N-(2-(5-(4-chlorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Uniqueness

Compared to similar compounds, N-(2-(5-(4-ethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is unique due to the presence of the ethoxy group on the phenyl ring. This modification can influence the compound’s electronic properties, reactivity, and interaction with biological targets, potentially enhancing its efficacy and selectivity in various applications.

Properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S/c1-3-30-17-12-10-16(11-13-17)21-15-20(24-26(21)23(27)22-9-6-14-31-22)18-7-4-5-8-19(18)25-32(2,28)29/h4-14,21,25H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBBYKOWHJJVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=CC=C4NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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